molecular formula C21H30O3 B1211784 4beta,5beta-Epoxypregnane-3,20-dione CAS No. 17597-24-9

4beta,5beta-Epoxypregnane-3,20-dione

Cat. No.: B1211784
CAS No.: 17597-24-9
M. Wt: 330.5 g/mol
InChI Key: AHUAGQAMTIBPDR-LBFMWMSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4beta,5beta-Epoxypregnane-3,20-dione is a steroid compound derived from pregnane. It features an epoxide group at the 4beta,5beta position and ketone groups at the 3 and 20 positions. This compound is part of the broader class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4beta,5beta-Epoxypregnane-3,20-dione typically involves the epoxidation of a suitable pregnane derivative. One common method is the reaction of pregnane-3,20-dione with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide group at the 4beta,5beta position .

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4beta,5beta-Epoxypregnane-3,20-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4beta,5beta-Epoxypregnane-3,20-dione involves its interaction with steroid receptors in the body. The compound can bind to these receptors, potentially modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

  • 4beta,5beta-Epoxypregnane-3,20-diol
  • Pregnane-3,20-dione
  • 4beta,5beta-Epoxypregnane-3,20-dione derivatives

Comparison: this compound is unique due to its specific epoxide group at the 4beta,5beta position and the presence of ketone groups at positions 3 and 20. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the epoxide group allows for unique substitution reactions that are not possible with non-epoxidized steroids .

Properties

CAS No.

17597-24-9

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1S,2R,8R,11S,12S,15S,16S)-15-acetyl-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

InChI

InChI=1S/C21H30O3/c1-12(22)14-4-5-15-13-6-11-21-18(24-21)17(23)8-10-20(21,3)16(13)7-9-19(14,15)2/h13-16,18H,4-11H2,1-3H3/t13-,14+,15-,16-,18?,19+,20+,21-/m0/s1

InChI Key

AHUAGQAMTIBPDR-LBFMWMSASA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(CCC(=O)C4O5)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4beta,5beta-Epoxypregnane-3,20-dione
Reactant of Route 2
4beta,5beta-Epoxypregnane-3,20-dione
Reactant of Route 3
4beta,5beta-Epoxypregnane-3,20-dione
Reactant of Route 4
4beta,5beta-Epoxypregnane-3,20-dione
Reactant of Route 5
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Reactant of Route 6
4beta,5beta-Epoxypregnane-3,20-dione

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